(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H19BFNO2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that boronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . This susceptibility can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the Suzuki–Miyaura coupling reaction, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .
Biochemical Analysis
Biochemical Properties
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form reversible covalent bonds with serine residues in enzymes, leading to temporary inhibition of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors or chromatin-modifying enzymes, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific cellular compartments. The interaction of this compound with transporters and binding proteins can affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .
Properties
IUPAC Name |
[5-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVZBSXGRWUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.